molecular formula C12H11NO4 B1268647 1,3-Dioxo-2-propylisoindoline-5-carboxylic acid CAS No. 67822-76-8

1,3-Dioxo-2-propylisoindoline-5-carboxylic acid

Cat. No.: B1268647
CAS No.: 67822-76-8
M. Wt: 233.22 g/mol
InChI Key: CEWDWKPASIXUDQ-UHFFFAOYSA-N
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Description

1,3-Dioxo-2-propylisoindoline-5-carboxylic acid is a derivative of the isoindoline scaffold, characterized by a bicyclic structure with two ketone groups at positions 1 and 3, a propyl substituent at position 2, and a carboxylic acid group at position 5. This compound is of interest in medicinal chemistry and materials science due to its modular structure, allowing for tailored physicochemical properties through substituent variation.

Properties

IUPAC Name

1,3-dioxo-2-propylisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-5-13-10(14)8-4-3-7(12(16)17)6-9(8)11(13)15/h3-4,6H,2,5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWDWKPASIXUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3-Dioxo-2-propylisoindoline-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the desired isoindoline derivative in moderate yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

1,3-Dioxo-2-propylisoindoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, forming esters or amides under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted isoindoline derivatives.

Scientific Research Applications

1,3-Dioxo-2-propylisoindoline-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioxo-2-propylisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules, influencing various biochemical processes. For instance, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The substituent at position 2 of the isoindoline ring significantly influences molecular properties. Below is a detailed comparison with key analogs, supported by data from synthetic, structural, and pharmacological studies.

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physicochemical Comparison of Isoindoline Derivatives
Compound Name CAS R Group Molecular Formula Molecular Weight (g/mol) Key Properties
1,3-Dioxo-2-propylisoindoline-5-carboxylic acid - Propyl C₁₂H₁₁NO₄ 233.22 Aliphatic chain, moderate lipophilicity
2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid 41441-42-3 Allyl C₁₂H₉NO₄ 231.20 Conjugated double bond, higher reactivity
2-Phenyl-1,3-dioxoisoindoline-5-carboxylic acid 4649-27-8 Phenyl C₁₅H₉NO₄ 283.24 Aromatic, π-π interactions, lower solubility
2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid 7702-03-6 4-Carboxyphenyl C₁₆H₉NO₆ 335.25 Additional COOH, increased acidity, higher solubility
2-(1-Phenylethyl)-1,3-dioxoisoindoline-5-carboxylic acid 216681-74-2 1-Phenylethyl C₁₉H₁₅NO₄ 337.33 Bulky aromatic substituent, enhanced steric hindrance

Key Observations:

  • Reactivity: Allyl derivatives exhibit higher reactivity due to the conjugated double bond, which may facilitate further chemical modifications .
  • Solubility: Compounds with additional polar groups (e.g., 4-carboxyphenyl) show enhanced water solubility and acidity, making them suitable for ionizable drug formulations .
  • Steric Effects: Bulky substituents like 1-phenylethyl may hinder interactions with biological targets but improve metabolic stability .

Biological Activity

1,3-Dioxo-2-propylisoindoline-5-carboxylic acid is a compound of growing interest due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects supported by research findings.

1,3-Dioxo-2-propylisoindoline-5-carboxylic acid is characterized by its unique structure that includes a dioxo group and an isoindoline framework. This structural configuration allows for various chemical reactions, including oxidation and substitution reactions, which can lead to the synthesis of derivatives with enhanced biological activities.

Antiviral Properties

Research indicates that derivatives of 1,3-Dioxo-2-propylisoindoline-5-carboxylic acid exhibit significant antiviral activity. In vitro studies have shown effectiveness against several viruses, suggesting potential applications in antiviral drug development.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies demonstrate that it can inhibit key inflammatory mediators, offering therapeutic potential in treating inflammatory diseases .

Anticancer Activity

Several studies have reported the anticancer effects of isoindoline derivatives. For instance, compounds derived from 1,3-Dioxo-2-propylisoindoline-5-carboxylic acid have shown cytotoxic effects against various cancer cell lines, indicating a promising avenue for cancer therapeutics .

The mechanism by which 1,3-Dioxo-2-propylisoindoline-5-carboxylic acid exerts its biological effects involves interaction with specific molecular targets. It is believed to form stable complexes with biological macromolecules, influencing cellular signaling pathways and enzymatic activities.

Case Studies

  • Antiviral Activity : A study demonstrated that a derivative of this compound exhibited an EC50 value of 380 nM in inhibiting viral replication in cell cultures .
  • Anti-inflammatory Study : In a controlled experiment, the compound significantly reduced pro-inflammatory cytokine levels in treated cells compared to untreated controls .
  • Anticancer Evaluation : A comparative analysis showed that derivatives of 1,3-Dioxo-2-propylisoindoline-5-carboxylic acid were more effective than standard chemotherapeutic agents against specific cancer types .

Data Tables

Biological ActivityEC50 ValueReference
Antiviral380 nM
Anti-inflammatorySignificant reduction in cytokines
AnticancerEffective against various cell lines

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